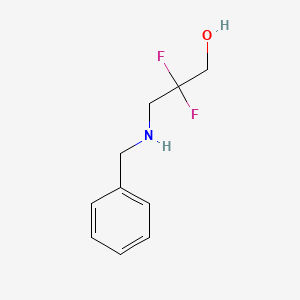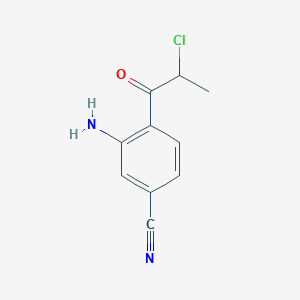
Cytidine 5'-triphosphate, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like CMP kinase and nucleoside diphosphate kinase.
Glycosylation: It participates in protein glycosylation processes.
Biosynthesis: It is involved in the biosynthesis of phospholipids and nucleic acids
Common Reagents and Conditions
Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:
Enzymes: CMP kinase, nucleoside diphosphate kinase, and CTP:phosphocholine cytidylyltransferase.
Substrates: CMP, phosphocholine, and N-acylneuraminate.
Major Products Formed
Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:
CDP-choline: Formed during the synthesis of phosphatidylcholine.
CMP-N-acylneuraminic acid: Formed during sialylation reactions.
Aplicaciones Científicas De Investigación
Cytidine 5’-triphosphate, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in various enzymatic reactions and as a coenzyme in biochemical processes.
Biology: Plays a crucial role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Used in the production of pharmaceuticals, food additives, and flavoring agents.
Mecanismo De Acción
Cytidine 5’-triphosphate, disodium salt exerts its effects by acting as a high-energy molecule similar to adenosine triphosphate. It serves as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Uniqueness
Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .
Propiedades
Fórmula molecular |
C9H14N3Na2O14P3 |
|---|---|
Peso molecular |
527.12 g/mol |
Nombre IUPAC |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)


![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)




